molecular formula C15H32O2Si B12555920 3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)- CAS No. 158783-76-7

3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-

Cat. No.: B12555920
CAS No.: 158783-76-7
M. Wt: 272.50 g/mol
InChI Key: HRTKUGCAZZAEGN-AWEZNQCLSA-N
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Description

3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a ketone group and a silyl ether group, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)- typically involves the reaction of 2-methyl-3-pentanone with a silylating agent such as tris(1-methylethyl)silyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the silyl ether linkage. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)- can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkoxides and amines can be used to replace the silyl ether group.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)- has several applications in scientific research:

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)- involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the silyl ether group can undergo substitution reactions. These interactions can modulate biochemical pathways and influence the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, ®-: The enantiomer of the (2S)-isomer with similar chemical properties but different stereochemistry.

    2-Pentanone, 3-methyl-: A structurally related compound with a different substitution pattern on the pentanone backbone.

Uniqueness

3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)- is unique due to its specific stereochemistry and the presence of both a ketone and a silyl ether group

Properties

CAS No.

158783-76-7

Molecular Formula

C15H32O2Si

Molecular Weight

272.50 g/mol

IUPAC Name

(2S)-2-methyl-1-tri(propan-2-yl)silyloxypentan-3-one

InChI

InChI=1S/C15H32O2Si/c1-9-15(16)14(8)10-17-18(11(2)3,12(4)5)13(6)7/h11-14H,9-10H2,1-8H3/t14-/m0/s1

InChI Key

HRTKUGCAZZAEGN-AWEZNQCLSA-N

Isomeric SMILES

CCC(=O)[C@@H](C)CO[Si](C(C)C)(C(C)C)C(C)C

Canonical SMILES

CCC(=O)C(C)CO[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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